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Compound Name: Icapamespib dihydrochloride

Cat. No.: B15189598 Get Quote

These application notes provide a comprehensive overview of a multiple ascending dose

(MAD) study for Icapamespib dihydrochloride, a selective inhibitor of epichaperomes. The

protocols and data presented are intended for researchers, scientists, and drug development

professionals investigating the clinical pharmacology of Icapamespib.

Introduction
Icapamespib (formerly known as PU-AD or PU-HZ151) is a blood-brain barrier permeable small

molecule that selectively inhibits the activity of epichaperomes.[1][2] Epichaperomes are

complexes of chaperones and co-chaperones that form in response to chronic cellular stress

and are implicated in the progression of neurodegenerative diseases like Alzheimer's and

amyotrophic lateral sclerosis.[1][3] By inhibiting epichaperomes, Icapamespib induces the

degradation of misfolded proteins associated with these diseases.[1][3] This document details

the methodology and findings of a Phase 1 multiple ascending dose study designed to evaluate

the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.[1][3]

Mechanism of Action: Epichaperome Inhibition
Icapamespib functions by selectively binding to the conformationally altered ATP binding site of

Hsp90 within the epichaperome complex.[1] This non-covalent binding leads to the

disassembly of the epichaperome, which in turn disrupts the pathological protein-protein

interaction networks that contribute to neurodegeneration.[2][4] This targeted action is designed
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to restore normal cellular function by promoting the clearance of neurotoxic protein aggregates,

while leaving the function of Hsp90 in healthy cells largely unaffected.[1]
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Caption: Icapamespib Mechanism of Action.

Multiple Ascending Dose (MAD) Study Protocol
This protocol outlines a double-blind, placebo-controlled study to evaluate multiple ascending

doses of Icapamespib.

3.1. Study Design and Participants
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Design: A double-blind, placebo-controlled, randomized, multiple ascending dose design.[1]

[3]

Participants: Healthy elderly male and female subjects, aged 60 years and older.[1][3]

Cohorts: The study consisted of two cohorts, each with 8 subjects. Within each cohort, 6

subjects were randomized to receive Icapamespib and 2 subjects to receive placebo.[1]

3.2. Dosing and Administration

Dosage Levels: Two dosage levels were evaluated: 20 mg and 30 mg of Icapamespib.[1][3]

Administration: Icapamespib or placebo was administered as an oral solution once daily

(QD) for 7 consecutive days.[1][3]

Conditions: The study drug was administered under fasted conditions (at least 1 hour before

and 4 hours after dosing).[1]
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Caption: Multiple Ascending Dose Study Workflow.

3.3. Pharmacokinetic (PK) Analysis

Sample Collection: Blood samples were collected at predetermined time points to determine

the plasma concentrations of Icapamespib. In the MAD part of the study, cerebrospinal fluid

(CSF) was also collected for analysis.[3]

Analytical Method: A validated bioanalytical method was used to quantify Icapamespib

concentrations in plasma and CSF.

PK Parameters: The following pharmacokinetic parameters were calculated:

Cmax: Maximum observed plasma concentration.
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Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve.

3.4. Safety and Tolerability Assessments

Adverse Events (AEs): All treatment-emergent adverse events (TEAEs) were recorded and

monitored throughout the study.[1][3]

Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at

specified intervals.[3]

Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were regularly

monitored.[3]

Electrocardiograms (ECGs): 12-lead ECGs were performed to assess cardiac safety.[3]

Physical Examinations: Comprehensive physical examinations were conducted at screening

and at the end of the study.[3]

Results
4.1. Pharmacokinetic Data

The pharmacokinetic analysis demonstrated that Icapamespib exposure, as measured by the

area under the curve (AUC), was dose-proportional across the tested dose range.[1][3] The

median time to reach maximum observed plasma concentration (Tmax) was consistent across

the dose groups.[3]

Parameter 20 mg (n=6) 30 mg (n=6)

Median Tmax (hours) 1.00 - 2.00 1.00 - 2.00

Mean AUC Dose-proportional Dose-proportional

4.2. Safety and Tolerability
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Multiple doses of Icapamespib up to 30 mg administered once daily for 7 days were generally

safe and well-tolerated in healthy elderly subjects.[1][3]

Safety Finding Observation

Treatment-Emergent Adverse Events (TEAEs)
All TEAEs were reported as mild in severity.[1]

[3]

Most Common TEAE
Headache was the most frequently reported

TEAE.[1][3]

Serious Adverse Events (SAEs)
No serious adverse events or deaths occurred

during the study.[1]

Discontinuations due to AEs
No subjects withdrew from the study due to

adverse events.[1]

Clinically Significant Abnormalities

No clinically significant findings were observed

in vital signs, laboratory measurements, or

ECGs.[1]

Conclusion
This multiple ascending dose study demonstrated that Icapamespib is safe and well-tolerated

in healthy elderly subjects at doses up to 30 mg once daily for 7 days.[1][3] The

pharmacokinetic profile supports a once-daily dosing regimen.[1] These findings provide crucial

clinical evidence to support the further development of Icapamespib in Phase 2 clinical trials for

the treatment of neurodegenerative diseases such as Alzheimer's Disease.[1][3]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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